

Quantifying Cellular Glucose Uptake with 2-NBDG: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nbdg

Cat. No.: B1664091

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Introduction

Glucose is a fundamental source of energy for most living cells, and the rate of its uptake is a critical indicator of cellular metabolic activity. Altered glucose metabolism is a hallmark of various physiological and pathological states, including cancer, diabetes, and obesity.[1] 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (**2-NBDG**) is a fluorescently labeled deoxyglucose analog that serves as a powerful tool for studying glucose transport in living cells.[2][3] This molecule is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, which traps it intracellularly.[1] The resulting fluorescence intensity is directly proportional to the amount of glucose uptake, providing a quantitative measure of this metabolic process. This application note provides detailed protocols for quantifying **2-NBDG** fluorescence intensity using common laboratory techniques: fluorescence microscopy, flow cytometry, and microplate readers. It is intended for researchers, scientists, and drug development professionals seeking to assess cellular glucose metabolism.

Principle of 2-NBDG Uptake and Quantification

2-NBDG mimics D-glucose and is recognized by glucose transporters on the cell surface. Upon entering the cell, it is phosphorylated by hexokinase, preventing its exit and leading to its accumulation. The fluorescent NBD group allows for the direct measurement of this accumulation, which reflects the glucose uptake capacity of the cell. It is important to note that the **2-NBDG** assay is an index of glucose uptake and should not be directly equated to the overall glycolytic rate or metabolism.

The quantification of **2-NBDG** fluorescence can be achieved through several methods, each offering distinct advantages:

- **Fluorescence Microscopy:** Allows for the visualization and semi-quantitative analysis of **2-NBDG** uptake in individual cells and tissues, providing spatial resolution.
- **Flow Cytometry:** Enables high-throughput, quantitative analysis of **2-NBDG** uptake at the single-cell level within a large population.
- **Microplate Reader:** Provides a simple and rapid method for quantifying the average **2-NBDG** uptake in a cell population within a multi-well plate format.

Key Experimental Parameters and Optimization

The success of a **2-NBDG** uptake assay is dependent on the optimization of several key parameters. These parameters can vary significantly between different cell types and experimental conditions.

Parameter	Typical Range	Key Considerations
Cell Seeding Density	1×10^4 - 5×10^5 cells/well (96-well plate)	Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect glucose uptake.
Glucose Starvation (Fasting)	30 minutes - overnight	Pre-incubation in glucose-free medium can normalize basal glucose levels and enhance the signal-to-noise ratio. The optimal time depends on the cell type's metabolic rate.
2-NBDG Concentration	10 μ M - 400 μ M	Titrate the concentration to find the optimal balance between a strong signal and minimal cytotoxicity or self-quenching.
Incubation Time with 2-NBDG	15 - 60 minutes	The incubation time should be sufficient to allow for measurable uptake but short enough to avoid saturation and potential metabolism of 2-NBDG to non-fluorescent products.
Inhibitor/Modulator Treatment	Varies with compound	Pre-incubate cells with inhibitors or modulators of glucose transport before adding 2-NBDG to assess their effects.
Washing Steps	2-3 times with ice-cold PBS	Thorough washing is crucial to remove extracellular 2-NBDG and reduce background fluorescence.

Experimental Protocols

The following are generalized protocols for quantifying **2-NBDG** fluorescence. It is highly recommended to optimize these protocols for your specific cell type and experimental setup.

Protocol 1: Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of **2-NBDG** uptake.

Materials:

- Cells of interest
- Culture medium (glucose-free and complete)
- **2-NBDG** stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold
- Black, clear-bottom 96-well plates or glass-bottom dishes
- Fluorescence microscope with appropriate filters (Excitation/Emission ~465/540 nm)

Procedure:

- **Cell Seeding:** Seed cells onto a black, clear-bottom 96-well plate or glass-bottom dishes and culture overnight to allow for attachment.
- **Glucose Starvation:** Gently wash the cells once with warm PBS. Replace the culture medium with pre-warmed glucose-free medium and incubate for the optimized fasting period (e.g., 30-60 minutes).
- **Treatment (Optional):** If testing compounds, add them to the glucose-free medium and incubate for the desired duration.
- **2-NBDG Labeling:** Add **2-NBDG** to the glucose-free medium to the final optimized concentration (e.g., 100 μ M). Incubate for the optimized time (e.g., 20-30 minutes) at 37°C. Protect from light.

- Washing: Aspirate the **2-NBDG** containing medium and wash the cells 2-3 times with ice-cold PBS to stop the uptake and remove background fluorescence.
- Imaging: Add fresh, pre-warmed PBS or imaging buffer to the wells. Immediately acquire images using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).
- Image Analysis: Quantify the mean fluorescence intensity (MFI) of individual cells or regions of interest using image analysis software (e.g., ImageJ). Subtract the background fluorescence from unstained control cells.

Protocol 2: Flow Cytometry

This protocol provides a quantitative, single-cell analysis of **2-NBDG** uptake.

Materials:

- Cells of interest (suspension or adherent)
- Culture medium (glucose-free and complete)
- **2-NBDG** stock solution
- PBS, ice-cold
- FACS buffer (e.g., PBS with 2% FBS)
- Flow cytometer with a 488 nm laser and appropriate emission filter (e.g., FITC or FL1 channel)

Procedure:

- Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution.
- Glucose Starvation: Wash the cells with warm PBS and resuspend them in pre-warmed glucose-free medium. Incubate for the optimized fasting period.
- Treatment (Optional): Add test compounds and incubate as required.

- **2-NBDG Labeling:** Add **2-NBDG** to the cell suspension to the final optimized concentration and incubate for the optimized time at 37°C, protected from light.
- **Washing:** Stop the uptake by adding a large volume of ice-cold PBS. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice with ice-cold PBS.
- **Resuspension:** Resuspend the cell pellet in an appropriate volume of ice-cold FACS buffer.
- **Data Acquisition:** Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC or FL1 channel. Collect data from a sufficient number of events (e.g., 10,000).
- **Data Analysis:** Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to control cells.

Protocol 3: Microplate Reader Assay

This protocol is suitable for high-throughput screening of **2-NBDG** uptake in a 96-well format.

Materials:

- Cells of interest
- Culture medium (glucose-free and complete)
- **2-NBDG** stock solution
- PBS, ice-cold
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader with appropriate filters (Excitation/Emission ~465/540 nm)

Procedure:

- **Cell Seeding:** Seed cells into a black, clear-bottom 96-well plate and culture overnight.
- **Glucose Starvation:** Wash the cells with warm PBS and replace the medium with pre-warmed glucose-free medium. Incubate for the optimized fasting period.

- Treatment (Optional): Add test compounds and incubate as required.
- **2-NBDG** Labeling: Add **2-NBDG** to each well to the final optimized concentration and incubate for the optimized time at 37°C, protected from light.
- Washing: Aspirate the **2-NBDG** containing medium and wash the cells 2-3 times with ice-cold PBS.
- Fluorescence Measurement: Add a fixed volume of PBS or a suitable lysis buffer to each well. Measure the fluorescence intensity using a microplate reader.
- Data Analysis: Subtract the fluorescence of wells containing unlabeled cells (background). Normalize the fluorescence intensity to cell number or protein concentration if desired.

Data Presentation and Interpretation

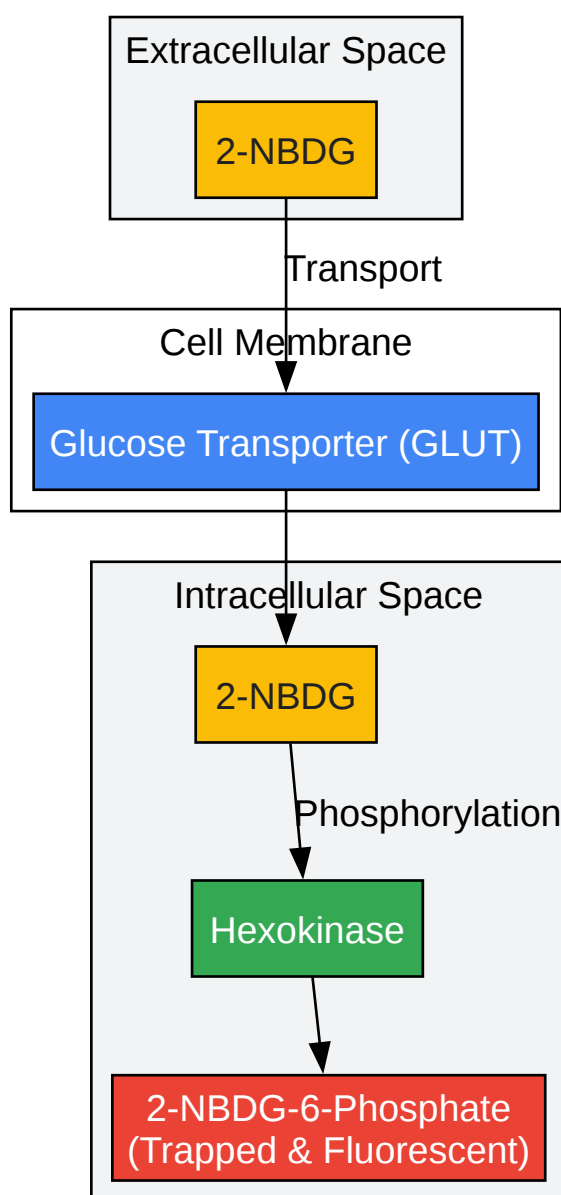
Quantitative data from **2-NBDG** uptake assays should be presented clearly to allow for easy comparison between different experimental conditions. The results are typically expressed as the Mean Fluorescence Intensity (MFI) or as a percentage relative to a control group.

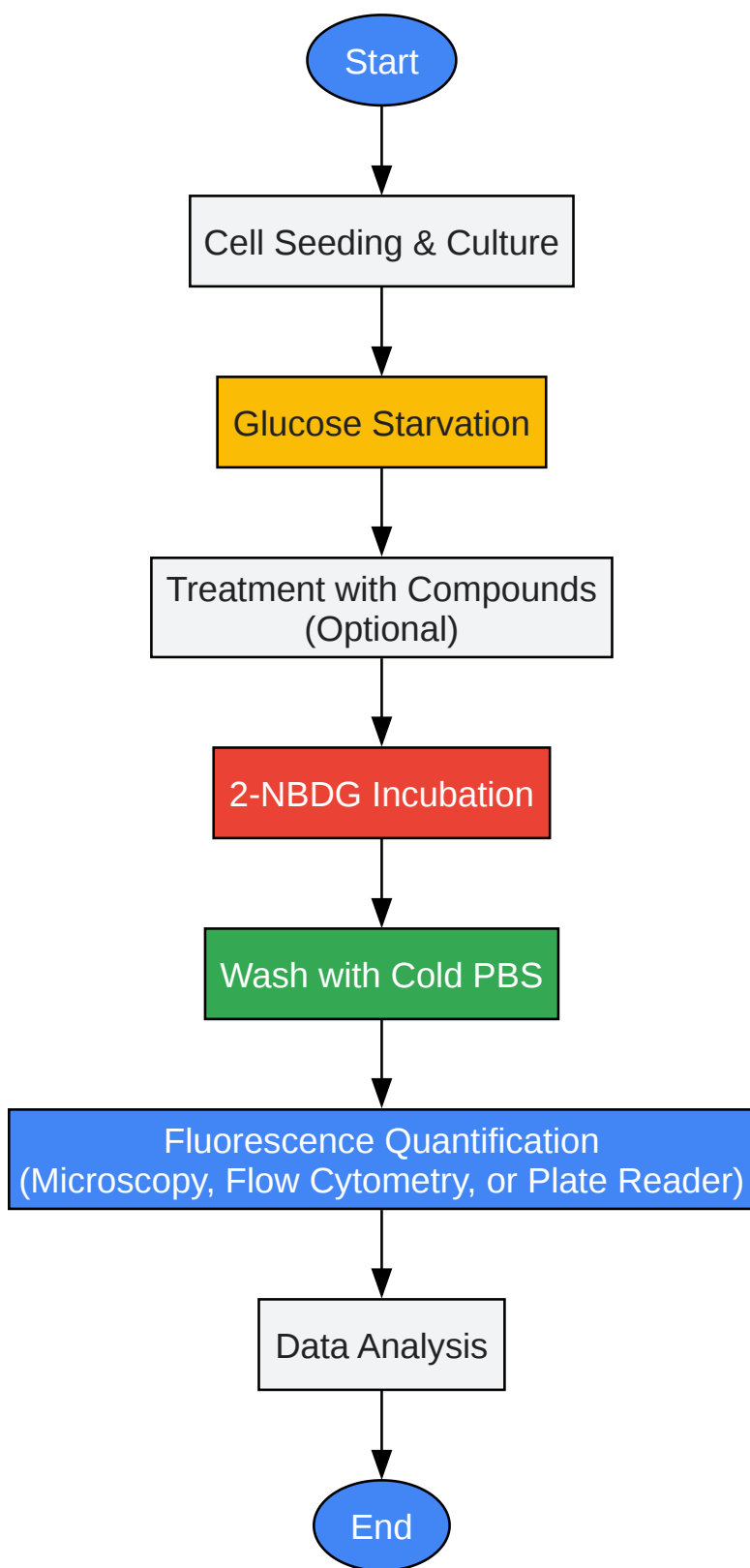
Treatment Group	Mean Fluorescence Intensity (MFI) \pm SD	Fold Change vs. Control
Control (Untreated)	1500 \pm 120	1.0
Positive Control (e.g., Insulin)	3200 \pm 250	2.13
Test Compound A	1800 \pm 150	1.20
Test Compound B	950 \pm 80	0.63
Inhibitor (e.g., Phloretin)	600 \pm 50	0.40

An increase in MFI suggests an enhancement of glucose uptake, while a decrease indicates inhibition. It is crucial to include appropriate controls in every experiment, such as untreated cells, a positive control known to stimulate glucose uptake (e.g., insulin in sensitive cells), and a negative control with a known inhibitor of glucose transport (e.g., phloretin or cytochalasin B).

Mandatory Visualizations

Signaling Pathway of 2-NBDG Uptake





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- To cite this document: BenchChem. [Quantifying Cellular Glucose Uptake with 2-NBDG: An Application Note and Protocol Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664091#quantifying-2-nbdg-fluorescence-intensity]

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